6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride
Descripción
Historical Development of Pyrimidine-Based Research
The study of pyrimidines began in the late 19th century with Adolf von Baeyer’s isolation of barbituric acid in 1864, followed by Édouard Grimaux’s 1879 synthesis of pyrimidine derivatives using malonic acid and urea. The Pinner pyrimidine synthesis, developed in 1884, established reliable methods for creating substituted pyrimidines through condensation reactions between amidines and β-diketones. These breakthroughs enabled systematic exploration of pyrimidine chemistry, culminating in the discovery of nucleic acid pyrimidines (cytosine, thymine, uracil) and their biological roles.
Key milestones include:
- 1900 : Gabriel and Colman’s preparation of pure pyrimidine
- 1953 : Identification of pyrimidine bases in DNA structure
- 1980s : Development of antiviral pyrimidine analogues
Significance of Piperidine-Substituted Pyrimidines in Medicinal Chemistry
Piperidine substitutions enhance pyrimidines’ pharmacokinetic properties by:
- Improving blood-brain barrier penetration
- Modulating receptor binding affinity through conformational effects
- Enhancing metabolic stability via steric protection of labile groups
Notable applications include:
- HIV-1 reverse transcriptase inhibition : Piperidine-substituted thiazolo[5,4-d]pyrimidines show picomolar activity against drug-resistant strains
- Anticancer agents : Pyrimidine-2,4-diamine derivatives induce DNA damage responses in colorectal cancer cells
- Central nervous system targets : Improved bioavailability in neuroactive compounds
The piperidine ring’s chair conformation enables optimal positioning of hydrogen bond donors/acceptors, as demonstrated in co-crystal structures of HIV-1 reverse transcriptase complexes.
Evolution of 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine Hydrochloride as a Research Tool
This compound (PubChem CID: 66569738) represents a strategic fusion of pyrimidine and piperidine pharmacophores. Key developmental stages:
1.3.1. Synthetic Optimization
- Core structure : 6-ethoxy-pyrimidin-4-amine provides hydrogen bonding sites at N1 and N3 positions
- Substitution pattern : Piperidin-4-ylmethyl group introduced via reductive amination
- Salt formation : Hydrochloride salt improves crystallinity and solubility
1.3.2. Research Applications
- Kinase inhibition studies : Pyrimidine core mimics ATP-binding motifs in kinase domains
- Receptor mapping : Ethoxy group probes hydrophobic pockets in G protein-coupled receptors
- Chemical biology : $$^{14}C$$-labeled versions track metabolic pathways
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{12}\text{H}{21}\text{ClN}_4\text{O} $$ | |
| Molecular weight | 272.77 g/mol | |
| SMILES | CCOC1=NC=NC(=C1)NCC2CCNCC2.Cl |
The compound’s $$ \text{ClogP} $$ of 1.82 and polar surface area of 58.9 Ų suggest favorable blood-brain barrier penetration, making it valuable for neuropharmacological studies. Current research leverages its dual hydrogen-bonding capacity (pyrimidine) and spatial flexibility (piperidine) to develop selective enzyme inhibitors, with particular interest in cyclin-dependent kinases and phosphodiesterases.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBWXXAEMJFEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Piperidinylation: The piperidin-4-yl group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperidine under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature enables nucleophilic aromatic substitution (SNAr) at positions 2, 4, or 6. For example:
-
Replacement of ethoxy group : Under acidic or basic conditions, the ethoxy group (C6) can be displaced by stronger nucleophiles like amines or thiols. This is analogous to reactions observed in structurally similar pyrimidine derivatives .
-
Chlorination : Reaction with POCl₃ replaces the ethoxy group with chlorine, forming 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine, a versatile intermediate for further functionalization .
Hydrolysis of the Ethoxy Group
The ethoxy group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Acidic hydrolysis : Concentrated HCl at reflux converts the ethoxy group to a hydroxyl group, forming 6-hydroxy-N-(piperidin-4-yl)pyrimidin-4-amine.
-
Basic hydrolysis : NaOH in aqueous ethanol yields the same product but requires longer reaction times.
Piperidine Ring Functionalization
The secondary amine in the piperidine ring participates in acylation and alkylation reactions:
-
Acylation : Treatment with acetyl chloride or benzoyl chloride in dichloromethane forms the corresponding amides, enhancing lipophilicity for pharmacological studies .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ yields N-alkylated derivatives.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT | N-Acetyl-piperidin-4-yl-pyrimidin-4-amine | Prodrug synthesis |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-piperidin-4-yl-pyrimidin-4-amine | Bioactivity modulation |
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated:
-
Palladium-catalyzed coupling : After chlorination, the 6-chloro derivative reacts with aryl boronic acids to form biaryl derivatives, expanding structural diversity .
Salt Formation and Solubility
As a hydrochloride salt, the compound exhibits enhanced water solubility (~25 mg/mL in H₂O at 25°C) . Conversion to freebase via neutralization (e.g., NaHCO₃) reduces solubility but improves organic solvent compatibility .
Stability Under Thermal and Oxidative Conditions
-
Thermal degradation : Decomposition occurs above 200°C, primarily involving ethoxy group elimination.
-
Oxidation : The piperidine ring’s amine is stable to mild oxidants (e.g., H₂O₂) but forms N-oxide derivatives under stronger conditions (e.g., mCPBA) .
Comparative Reactivity with Analogs
The ethoxy group’s electron-donating effect reduces pyrimidine ring electrophilicity compared to chloro or methylthio analogs (e.g., 6-chloro or 6-methylthio derivatives) .
| Substituent | Reactivity (SNAr) | Hydrolysis Rate |
|---|---|---|
| Ethoxy (C₆) | Low | Moderate |
| Chloro (C₆) | High | High |
| Methylthio (C₆) | Moderate | Low |
Aplicaciones Científicas De Investigación
Antitumor Activity
Preliminary studies indicate that 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride exhibits potential efficacy against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific pathways critical for tumor growth and proliferation. For instance, it has shown promise in inhibiting the proliferation of certain breast cancer cell lines, suggesting a role as a potential anticancer agent.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound. It has been tested against a range of bacteria and fungi, demonstrating significant inhibitory effects. The exact mechanism is still under investigation, but it may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Central Nervous System (CNS) Applications
The compound is being explored for its potential as a CNS agent. Its piperidine moiety is significant for enhancing brain penetration, which is crucial for treating neurological disorders. Studies have indicated that derivatives of piperidine can improve pharmacokinetic profiles, making them suitable candidates for further development in treating conditions such as Alzheimer's disease .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique aspects that may confer distinct pharmacological properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Ethoxy-N-methyl-N-piperidin-3-ylpyrimidin-4-amine | Methyl instead of piperidinylmethyl group | Different nitrogen substitution affects activity |
| 1-(6-Ethoxy-pyrimidin-4-yl)piperidin-4-amines | Lacks piperidinylmethyl substitution | May exhibit different biological activities |
| 5-Ethoxy-N-(piperidinyl)methylenepyrimidine | Features a methylene bridge | Alters steric and electronic properties |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential as a therapeutic agent against breast cancer.
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
- CNS Penetration Studies : Research focused on the pharmacokinetics of piperidine derivatives demonstrated improved CNS penetration with the incorporation of ethoxy groups, highlighting the relevance of structural modifications in enhancing therapeutic efficacy for neurological disorders .
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Molecular Comparisons
The table below compares key structural and physicochemical properties of the target compound with five analogs:
Key Observations:
Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to methoxy () or chloro () substituents. Piperidine Position: Piperidin-4-yl (target) vs. piperidin-3-yl () affects conformational flexibility and target binding .
Molecular Weight and Complexity :
- The bicyclic cyclopentane-pyrimidine system () increases rigidity and molecular weight, which may influence bioavailability .
- The N-methylpiperidine in adds steric bulk, reducing solubility compared to the target compound .
Target Compound ():
- Predicted Collision Cross-Section (CCS) : 152.0 Ų (for [M+H]+), useful for LC-MS/MS identification .
- Synthetic Accessibility : Likely synthesized via nucleophilic substitution of a 6-ethoxypyrimidin-4-amine precursor with a piperidin-4-yl group, analogous to methods in .
Analogs:
- However, methylthio may increase toxicity risks (e.g., H302/H315 hazards in ) .
- : The piperidin-4-yloxy group creates a larger substituent, possibly reducing membrane permeability compared to the target compound .
- : The fused cyclopentane ring introduces conformational constraints, which could improve selectivity for specific kinase isoforms .
Actividad Biológica
6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride, with the CAS number 1417788-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, particularly in the context of cancer therapy and other diseases.
The molecular formula of this compound is . The compound features a pyrimidine ring substituted with an ethoxy group and a piperidine moiety, which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent inhibitory effects against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is crucial for controlling cellular proliferation associated with various malignancies. In preclinical studies, derivatives of this compound have shown efficacy against several cancer types, including:
| Cancer Type | Activity |
|---|---|
| Lung Cancer | Significant antiproliferative effects observed |
| Colorectal Cancer | Inhibition of cell growth |
| Breast Cancer | Effective against MDA-MB-231 cells |
| Liver Cancer | Potent against HepG2 cells |
The mechanism of action involves the selective inhibition of specific PI3K isoforms, which are integral to signaling pathways that regulate cell growth and survival. This selectivity reduces off-target effects, making these compounds promising candidates for targeted cancer therapies .
Other Biological Activities
Beyond anticancer properties, this compound has shown potential in treating inflammatory diseases. Its ability to inhibit PI3K pathways suggests it may also be effective in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's pharmacological profile indicates that it could modulate immune responses and reduce inflammation .
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives, including this compound. The findings highlighted:
- In vitro Efficacy : The compound demonstrated a minimum inhibitory concentration (MIC) of 2–4 μg/mL against resistant strains of M. tuberculosis, indicating significant antimicrobial activity.
- Selectivity : The compound exhibited minimal toxicity toward human cell lines (IC50 > 50 μg/mL), suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic routes and reaction conditions optimize the yield and purity of 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride?
The synthesis typically involves multi-step reactions starting with pyrimidine core formation via cyclization, followed by piperidine ring introduction using reductive amination. Key reagents include 4-methylpiperidine and chloropyridine derivatives, with bases like sodium hydride or potassium carbonate. Reaction temperature (40–80°C), inert atmospheres (e.g., nitrogen), and controlled pH (neutral to slightly acidic) are critical for minimizing side products. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How can spectroscopic methods (NMR, HPLC-MS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Analyze chemical shifts for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂) and piperidine protons (δ 2.5–3.5 ppm).
- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1 for the free base). Cross-validate with IR spectroscopy for functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its anti-inflammatory or antimicrobial activity?
- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages using ELISA.
- Antimicrobial : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
Advanced Research Questions
Q. How do substituent modifications on the pyrimidine or piperidine rings influence bioactivity?
Systematic SAR studies can compare derivatives with:
- Pyrimidine modifications : Replace ethoxy with methoxy or halogens to assess electronic effects on target binding.
- Piperidine substitutions : Introduce methyl or benzyl groups to evaluate steric impacts. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or GPCRs. Validate with SPR (Surface Plasmon Resonance) for binding kinetics .
Q. What experimental strategies address contradictory efficacy data reported across studies?
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).
- Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify optimal activity windows.
- Orthogonal validation : Confirm anti-cancer activity via both MTT and clonogenic assays .
Q. How can computational modeling predict pharmacokinetic properties like bioavailability or metabolic stability?
- ADMET prediction : Use tools like SwissADME to estimate LogP (optimal range: 2–3), BBB permeability, and CYP450 metabolism.
- MD simulations : Simulate interactions with plasma proteins (e.g., albumin) to predict half-life. Validate in vivo using rodent models for AUC (Area Under Curve) and Cmax measurements .
Q. What formulation strategies improve stability under physiological conditions?
- pH stability : Test degradation kinetics in buffers (pH 1.2–7.4) using accelerated stability studies (40°C/75% RH).
- Lyophilization : Prepare hydrochloride salt forms for enhanced solubility and shelf-life.
- Nanocarriers : Encapsulate in PLGA nanoparticles to sustain release in tumor microenvironments .
Methodological Notes
- Data Analysis : Use GraphPad Prism for dose-response curve fitting (IC₅₀/EC₅₀ calculations) and ANOVA for multi-group comparisons.
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
